molecular formula C18H22N2O2S B15116476 2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15116476
M. Wt: 330.4 g/mol
InChI Key: VOTZJAOAYRAJIF-UHFFFAOYSA-N
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Description

2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a thiazole ring and a tetrahydroisoquinoline structure. The presence of these two heterocyclic systems makes it a molecule of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the construction of the tetrahydroisoquinoline moiety. The key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Construction of the Tetrahydroisoquinoline Moiety: This involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the thiazole or tetrahydroisoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyclopropyl-1,3-thiazol-4-yl)acetic acid
  • 2-Amino-1,3-thiazole derivatives
  • 1,3-Thiazole-4-carboxylic acid

Uniqueness

What sets 2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline apart from similar compounds is its unique combination of the thiazole and tetrahydroisoquinoline rings. This dual-ring structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-cyclopropyl-4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3-thiazole

InChI

InChI=1S/C18H22N2O2S/c1-21-16-7-13-5-6-20(9-14(13)8-17(16)22-2)10-15-11-23-18(19-15)12-3-4-12/h7-8,11-12H,3-6,9-10H2,1-2H3

InChI Key

VOTZJAOAYRAJIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CSC(=N3)C4CC4)OC

Origin of Product

United States

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